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Compound of Interest

Compound Name:
N-(4-Methoxyphenyl)-3-

oxobutanamide

Cat. No.: B109748 Get Quote

An In-depth Technical Guide to N-(4-Methoxyphenyl)-3-oxobutanamide

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Methoxyphenyl)-3-
oxobutanamide, a key chemical intermediate. Tailored for researchers, scientists, and

professionals in drug development, this document delves into its core chemical properties,

synthesis, structural analysis, and applications, grounding all claims in authoritative data.

Core Identity and Chemical Structure
N-(4-Methoxyphenyl)-3-oxobutanamide, also widely known by synonyms such as 4'-

Methoxyacetoacetanilide or p-Acetoacetanisidide, is an organic compound with significant

utility in synthetic chemistry.[1][2] Its identity is cataloged under CAS Number 5437-98-9.[1]

The molecule's architecture consists of a central butanamide backbone. A methoxy-substituted

phenyl ring is attached to the amide nitrogen, while a ketone group is present at the C3 position

of the butanoyl chain. This β-ketoamide functionality is the primary site of its chemical reactivity.

Molecular Formula: C₁₁H₁₃NO₃[1]

Molecular Weight: 207.23 g/mol [1]
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The structural formula can be represented by the SMILES string:

CC(=O)CC(=O)NC1=CC=C(C=C1)OC.[1][3]

Caption: 2D representation of N-(4-Methoxyphenyl)-3-oxobutanamide.

Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application

and handling. Key properties are summarized below.

Property Value Source

Appearance
White to off-white crystalline

powder
[2]

Melting Point 115-118 °C [2]

IUPAC Name
N-(4-methoxyphenyl)-3-

oxobutanamide
[1]

XLogP3 1.5 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Solubility Soluble in water [2]

Synthesis Protocol and Rationale
The synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide is typically achieved via the N-

acetoacetylation of p-anisidine (4-methoxyaniline). The choice of acetoacetylating agent is

critical; diketene is highly effective due to its reactivity, while ethyl acetoacetate is a common

alternative that proceeds via a condensation reaction with the elimination of ethanol.

Causality of Experimental Choice: The reaction leverages the nucleophilic character of the

primary amine on p-anisidine, which readily attacks the highly electrophilic carbonyl carbon of

the β-lactone ring in diketene. This mechanism is efficient and generally proceeds to high yield

at moderate temperatures without the need for a catalyst.
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Experimental Protocol: Synthesis via Diketene
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping

funnel, and thermometer, dissolve p-anisidine (1.0 equivalent) in a suitable inert solvent such

as toluene or ethyl acetate.

Reaction Initiation: Cool the solution to 0-5 °C using an ice bath. Slowly add diketene (1.05

equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not

exceed 10 °C. Rationale: This exothermic reaction requires careful temperature control to

prevent side reactions.

Reaction Progression: After the addition is complete, allow the mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer

Chromatography (TLC).

Product Isolation: Upon completion, the product often precipitates from the solution. If not,

cool the mixture again to induce crystallization. Collect the solid product by vacuum filtration.

Purification: Wash the crude product with cold solvent to remove unreacted starting material.

If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain high-

purity N-(4-Methoxyphenyl)-3-oxobutanamide.

Validation: Dry the final product under vacuum and confirm its identity and purity via melting

point analysis and spectroscopic methods (NMR, IR).
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Caption: General workflow for the synthesis of N-(4-Methoxyphenyl)-3-oxobutanamide.

Structural Characterization Workflow
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Confirming the identity and purity of the synthesized compound is a non-negotiable step. A

multi-technique approach ensures a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural

elucidation, ¹H and ¹³C NMR provide detailed information about the chemical environment of

atoms.[2]

¹H NMR: Expected signals include distinct doublets in the aromatic region (6.8-7.5 ppm)

for the methoxyphenyl protons, a singlet around 3.8 ppm for the methoxy group (–OCH₃),

a singlet for the active methylene protons (–COCH₂CO–), and a singlet for the terminal

methyl group (–COCH₃). The amide proton (–NH–) will appear as a broad singlet.

¹³C NMR: Will show characteristic peaks for the carbonyl carbons (ketone and amide),

aromatic carbons, and aliphatic carbons.

Infrared (IR) Spectroscopy: This technique identifies key functional groups. Expected

absorptions include N-H stretching (around 3300 cm⁻¹), C=O stretching for the amide and

ketone (1650-1720 cm⁻¹), and C-O stretching for the methoxy group.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern,

confirming the molecular formula. The mass spectrum should show a molecular ion peak

[M]+ corresponding to 207.23 m/z.[1]
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Caption: Workflow for the comprehensive structural validation of the final product.

Applications in Industry and Research
While seemingly a simple molecule, N-(4-Methoxyphenyl)-3-oxobutanamide is a valuable

precursor with applications spanning multiple sectors.

Intermediate for Dyes and Pigments
The primary industrial application is as a coupling component in the synthesis of azo dyes.[2][4]

The active methylene group (the -CH₂- between the two carbonyls) is readily deprotonated and

can react with diazonium salts in an azo coupling reaction. This leads to the formation of highly

conjugated systems responsible for vibrant colors, particularly yellows and oranges used in

textiles, paints, and plastics.[5]
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Azo Pigment
(Highly Conjugated)

N-(4-Methoxyphenyl)
-3-oxobutanamide

Azo Coupling Reaction
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Caption: Role as a key intermediate in the synthesis of azo dyes.

Scaffold in Medicinal Chemistry and Drug Development
For drug development professionals, the N-aryl-β-ketoamide scaffold is of significant interest.

While specific biological activity for N-(4-Methoxyphenyl)-3-oxobutanamide itself is not widely

documented, closely related 4-oxobutanamide derivatives have shown promise in several

therapeutic areas.

Antitumor Activity: Studies on novel 4-oxobutanamide derivatives have demonstrated

significant antiproliferative activity against various human cancer cell lines.[6] The core

structure serves as a versatile starting point for synthesizing more complex molecules that

can interact with biological targets.
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Antimicrobial Potential: The 3-oxobutanamide structure is a known scaffold for synthesizing

heterocyclic compounds that may possess antibacterial and antifungal properties.[6] The

methoxyphenyl moiety can be further functionalized to modulate activity and

pharmacokinetic properties.

Its structural similarity to intermediates in the biotransformation of analgesics like bucetin also

suggests its relevance in metabolic studies.[7] Researchers can use this compound as a

building block to explore structure-activity relationships (SAR) for developing new therapeutic

agents.

Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent.

Hazards Identification: N-(4-Methoxyphenyl)-3-oxobutanamide is classified as an irritant. It

is known to cause skin irritation and serious eye irritation.[1][8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat.[8]

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation

of dust. Avoid contact with skin, eyes, and clothing.[8]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place

away from incompatible materials.[8]

Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and

place it in a suitable container for disposal.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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